n-Propyl N,N,N',N'-tetraisopropylphosphorodiamidite
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Overview
Description
Preparation Methods
The synthesis of n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite typically involves the reaction of a protected nucleoside with phosphorodiamidite under the catalytic action of a weak acid . The process can be summarized in the following steps:
Protection of Nucleoside: The nucleoside is protected to avoid undesired side reactions.
Reaction with Phosphorodiamidite: The protected nucleoside is treated with phosphorodiamidite in the presence of a weak acid.
Purification: The product is purified by column chromatography on silica gel.
Chemical Reactions Analysis
n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Substitution: It can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents include weak acids and organic bases like N-ethyl-N,N-diisopropylamine (Hunig’s base). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: It plays a role in the study of nucleic acid interactions and modifications.
Medicine: It is used in the development of therapeutic agents and diagnostic tools.
Industry: It is employed in the production of various biochemical products.
Mechanism of Action
The mechanism of action of n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite involves its role as a phosphitylating reagent. It facilitates the incorporation of phosphoramidite groups into nucleosides, which are essential for the synthesis of oligonucleotides . The molecular targets and pathways involved include the activation of nucleosides and their subsequent incorporation into nucleic acids.
Comparison with Similar Compounds
n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite can be compared with other similar compounds such as:
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: This compound is also used as a phosphitylating reagent and is known for its stability and effectiveness in automated DNA/RNA synthesis.
N,N,N’,N’-Tetraisopropylphosphorodiamidite: Another similar compound used in the preparation of nucleoside phosphoramidites.
n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite stands out due to its specific applications in proteomics and its unique molecular structure.
Properties
IUPAC Name |
N-[[di(propan-2-yl)amino]-propoxyphosphanyl]-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h12-15H,10-11H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEPWYBGBKUVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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